2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Description
This compound is a quinoline derivative featuring a 4-ethoxybenzoyl group at position 3, a fluorine atom at position 6, and an acetamide moiety linked to a 4-ethoxyphenyl group. The presence of electron-withdrawing (fluoro) and electron-donating (ethoxy) groups may influence its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O5/c1-3-35-21-10-5-18(6-11-21)27(33)24-16-31(25-14-7-19(29)15-23(25)28(24)34)17-26(32)30-20-8-12-22(13-9-20)36-4-2/h5-16H,3-4,17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFQCOYXRWFNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.
Introduction of Functional Groups: The ethoxybenzoyl and fluoro groups are introduced through electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the quinoline derivative with 4-ethoxyphenyl acetic acid under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxybenzoyl group, where nucleophiles like amines or thiols replace the ethoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Acetamide Substituents
a. N-(3,4-Dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide ()
- Key Differences : The acetamide group is attached to a 3,4-dimethoxyphenyl ring instead of 4-ethoxyphenyl.
- Molecular Weight : ~529.54 g/mol (calculated from C₂₉H₂₇FN₂O₅).
b. 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide ()
- Key Differences : A sulfanyl group replaces the 4-ethoxybenzoyl moiety at position 3, and a chlorine atom is present at position 4.
- Chlorine’s larger atomic radius compared to fluorine could sterically hinder interactions with enzymatic active sites .
- Molecular Weight : 464.96 g/mol (C₂₅H₂₁ClN₂O₃S).
Analogues with Varying Core Structures
a. (E)-2-(1-(4-Ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, Compound 54)
- Key Differences: Indolinone fused with quinoline replaces the dihydroquinolinone core. A 4-ethoxybenzyl group is present instead of 4-ethoxybenzoyl.
- Impact: The indolinone-quinoline hybrid may confer distinct conformational rigidity, affecting target selectivity.
b. 2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide ()
- Key Differences: A dioxinoquinoline core replaces the dihydroquinolinone, and the acetamide is linked to 4-methoxyphenyl.
- Impact : The dioxane ring enhances solubility but may reduce bioavailability due to increased polarity .
Fluorinated Analogues
a. 2-{6-Ethoxy-3-[(4-Fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide ()
- Key Differences : A 4-fluorobenzenesulfonyl group replaces the 4-ethoxybenzoyl moiety.
b. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Derivatives ()
- Key Differences : A cyclopropyl group and carboxylate ester replace the acetamide and ethoxybenzoyl groups.
- Impact: Cyclopropyl moieties are known to improve metabolic stability, while carboxylate esters may serve as prodrugs for enhanced absorption .
Data Table: Structural and Functional Comparison
*Estimated based on structural similarity to .
Research Findings and Trends
- Substituent Effects : Ethoxy and methoxy groups on the phenylacetamide moiety consistently improve solubility but may reduce target affinity compared to halogenated or sulfonated derivatives .
- Fluorine’s Role: The 6-fluoro substituent in the target compound likely enhances metabolic stability and bioavailability, a trend observed in fluoroquinolones and kinase inhibitors .
- Core Modifications: Dihydroquinolinone and dioxinoquinoline cores exhibit distinct conformational preferences, impacting interactions with planar binding pockets (e.g., ATP-binding sites in kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
